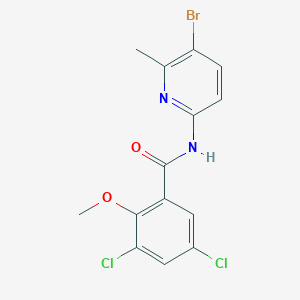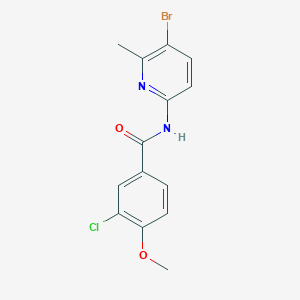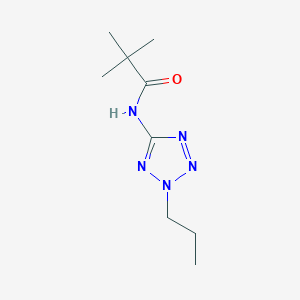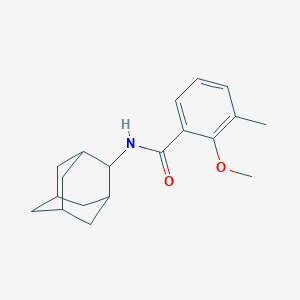![molecular formula C20H23ClN2O3 B244896 N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244896.png)
N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide, commonly known as CP-690,550, is a small molecule drug that has attracted significant attention from the scientific community due to its potential therapeutic applications. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of immune cells.
Mécanisme D'action
CP-690,550 selectively inhibits N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide, which is primarily expressed in immune cells. N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide plays a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. By inhibiting N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide, CP-690,550 can prevent the activation of downstream signaling pathways and the production of cytokines, leading to the suppression of immune responses and the reduction of inflammation.
Biochemical and Physiological Effects
CP-690,550 has been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases. In a rat model of adjuvant-induced arthritis, CP-690,550 significantly reduced joint inflammation and bone destruction. In a mouse model of colitis, CP-690,550 reduced inflammation and improved the histological score of colon tissue. CP-690,550 has also been shown to prevent the rejection of transplanted organs in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 is a potent and selective inhibitor of N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide, making it an ideal tool for studying the role of N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide in immune responses. However, CP-690,550 has some limitations for lab experiments. It has a short half-life in vivo, making it difficult to maintain a stable concentration in animal models. CP-690,550 can also have off-target effects on other JAK family members, which may complicate the interpretation of experimental results.
Orientations Futures
CP-690,550 has shown promising results in preclinical studies and clinical trials for various autoimmune diseases. However, there is still much to be explored regarding its potential therapeutic applications and mechanisms of action. Future research could focus on elucidating the role of N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide in various immune cell types and the effects of CP-690,550 on immune cell function. Additionally, further studies could investigate the potential use of CP-690,550 in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
Méthodes De Synthèse
CP-690,550 is synthesized through a multistep process involving the reaction of 3-amino-4-chloro-2-methylphenol with 2-chloroacetyl chloride to form 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenol. The resulting compound is then reacted with pentanoyl chloride to form the final product, N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide. This synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide is a critical enzyme in the signaling pathways of immune cells, and its inhibition by CP-690,550 can lead to the suppression of cytokine signaling and the reduction of inflammation. CP-690,550 has also been studied for its potential use in organ transplantation, as it can prevent the rejection of transplanted organs by suppressing the immune response.
Propriétés
Formule moléculaire |
C20H23ClN2O3 |
|---|---|
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
N-[3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]pentanamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-3-4-8-19(24)22-16-6-5-7-17(12-16)23-20(25)13-26-18-10-9-15(21)11-14(18)2/h5-7,9-12H,3-4,8,13H2,1-2H3,(H,22,24)(H,23,25) |
Clé InChI |
SCVQYVBXDFBVFU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
SMILES canonique |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(isobutyrylamino)phenyl]-2-naphthamide](/img/structure/B244817.png)
![4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244818.png)




![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244831.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B244833.png)
![2-[(4-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244836.png)
![2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244837.png)
![2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244840.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-4-fluorobenzamide](/img/structure/B244841.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-4-tert-butylbenzamide](/img/structure/B244843.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide](/img/structure/B244844.png)